Hydrogen Bond Acceptor Count: Carbonyl Bridge Adds One HBA Relative to Reduced 5-(2-Aminophenyl)furan Analog
Methyl 5-(2-aminobenzoyl)furan-2-carboxylate possesses a benzoyl carbonyl group that is absent in the reduced analog methyl 5-(2-aminophenyl)furan-2-carboxylate (CAS 54023-14-2). This carbonyl adds one hydrogen bond acceptor (HBA) site to the molecule, increasing the total HBA count from an estimated 4 (reduced analog) to 5 (target compound) as computed by Cactvs 3.4.8.18 [1]. The carbonyl group also serves as an additional site for dipole-dipole interactions and can participate in resonance with both the furan ring and the aminophenyl group, modulating the electron density distribution across the molecule [2].
| Evidence Dimension | Hydrogen Bond Acceptor (HBA) Count |
|---|---|
| Target Compound Data | 5 HBAs (PubChem, Cactvs 3.4.8.18 computation) |
| Comparator Or Baseline | Methyl 5-(2-aminophenyl)furan-2-carboxylate (CAS 54023-14-2): estimated 4 HBAs (lacks the benzoyl carbonyl oxygen) |
| Quantified Difference | Δ HBA = +1 for target compound; qualitative increase in hydrogen bonding capacity |
| Conditions | Computed molecular descriptors per PubChem 2021.05.07 release |
Why This Matters
For procurement decisions in a medicinal chemistry program, the additional HBA site can directly impact target binding affinity and selectivity, making blind substitution of the reduced analog chemically inappropriate without re-optimization of the pharmacophore.
- [1] PubChem Compound Summary for CID 11368570, Methyl 5-(2-aminobenzoyl)furan-2-carboxylate. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/353504-67-3 (accessed 2026-05-01). View Source
- [2] Knoppová, V.; Jurášek, A.; Vörös, V. Synthesis and Properties of Substituted 5-Benzoyl-2-furancarboxylic Acids and Their Methyl Esters. Collect. Czech. Chem. Commun. 1977, 42, 3175–3179. DOI: 10.1135/cccc19773175. View Source
